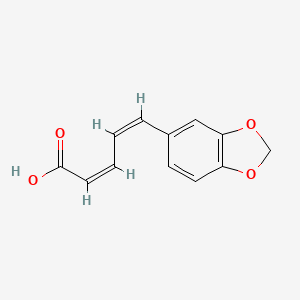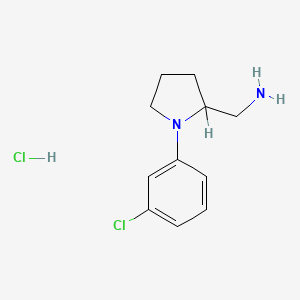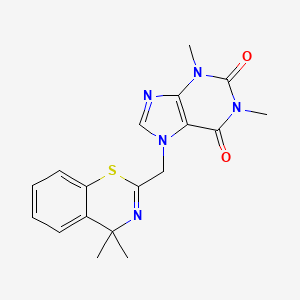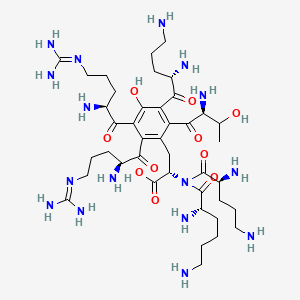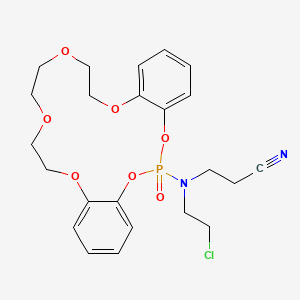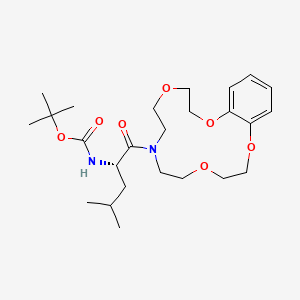
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps. One common method includes the reaction of 3-quinuclidinol with cyclopentyl(4-methyl-1-butynyl)glycolate under specific conditions. The reaction is usually carried out in an organic solvent such as n-heptane, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cyclopentolate: An anticholinergic used to cause mydriasis and cycloplegia.
Quinuclidine derivatives: Various compounds with similar quinuclidine moieties used in medicinal chemistry.
Uniqueness
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
92955-93-6 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C19H29NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h14-17,22H,3-6,8-9,11-13H2,1-2H3 |
InChI 键 |
SHGDTNOZKWOXTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




